molecular formula C22H25N3O4 B2673839 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide CAS No. 894018-42-9

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide

Cat. No.: B2673839
CAS No.: 894018-42-9
M. Wt: 395.459
InChI Key: OGPZYSWISRURHO-UHFFFAOYSA-N
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Description

N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including methoxy, carbonyl, and amide groups, makes it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction of a suitable precursor, such as a γ-keto ester, under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group on the aromatic ring.

    Coupling with Indoline Derivative: The final step involves coupling the pyrrolidinone intermediate with a 2-methylindoline-1-carboxamide derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., Br₂) and Lewis acids (e.g., AlCl₃), while nucleophilic substitution may involve bases like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the indoline and pyrrolidinone moieties suggests that it could interact with various biological targets, potentially leading to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structural features are reminiscent of known bioactive molecules, suggesting that it may have potential as a drug candidate for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the pyrrolidinone and indoline rings could provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenyl)-2-methylindoline-1-carboxamide: Lacks the pyrrolidinone ring, potentially altering its bioactivity and chemical reactivity.

    N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylbenzamide: Similar structure but with a benzamide group instead of the indoline moiety, which may affect its interaction with biological targets.

Uniqueness

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is unique due to the combination of its functional groups and ring structures. This unique combination may confer specific chemical reactivity and biological activity that is not observed in similar compounds.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-14-10-15-6-4-5-7-18(15)25(14)22(27)23-16-11-21(26)24(13-16)17-8-9-19(28-2)20(12-17)29-3/h4-9,12,14,16H,10-11,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPZYSWISRURHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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